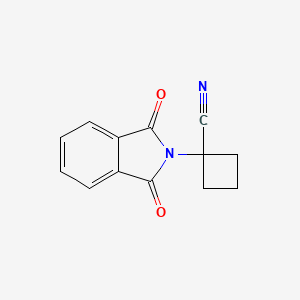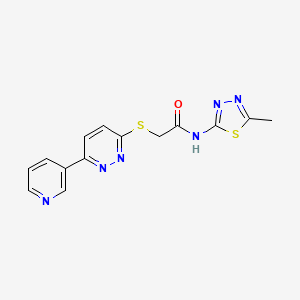
ethyl 2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)acetate is a compound that belongs to a class of organic molecules featuring an imidazole ring, a thioether group, and an ester function. While the specific compound is not directly studied in the provided papers, related compounds with similar structural motifs have been synthesized and characterized, providing insights into the chemical behavior and properties that could be extrapolated to ethyl 2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)acetate.
Synthesis Analysis
The synthesis of related compounds typically involves multicomponent reactions or one-pot synthesis methods. For instance, a one-pot multicomponent reaction using aldehydes, 2-amino benzimidazole, and ethyl 2-mercaptoacetate has been described, which could be analogous to the synthesis of the target compound . The use of homogeneous catalysts such as Ni(NO3)2.6H2O at room temperature has been shown to offer advantages like high yields and short reaction times .
Molecular Structure Analysis
The molecular structure of related compounds has been determined using spectroscopic methods and confirmed by X-ray diffraction . Theoretical optimization and molecular structure analysis are often performed using density functional theory (DFT) calculations . These studies provide valuable information on the geometry, electronic structure, and stability of the molecules.
Chemical Reactions Analysis
The related compounds have been used as intermediates for further chemical transformations. For example, ethyl 2-(benzo[d]thazol-2-yl)acetate has been reacted with various derivatives to yield a range of heterocyclic compounds . These reactions are typically carried out at room temperature and involve the formation of new carbon-nitrogen and carbon-sulfur bonds.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied through spectroscopic methods such as NMR, FT-IR, and MS . Thermal properties are evaluated using techniques like thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC), indicating the stability of these molecules at elevated temperatures . Quantum chemical parameters obtained from DFT calculations correlate well with experimental results and provide insights into the reactivity and stability of the compounds .
Applications De Recherche Scientifique
Heterocyclic Compound Synthesis
Ethyl 2-(1H-imidazol-2-yl)acetates are used in synthesizing heterocyclic compounds such as pyrazole, thiophene, pyridine, and coumarin derivatives. These compounds show significant potential in antitumor activities, highlighting their importance in medicinal chemistry and oncology research. For instance, certain derivatives synthesized from ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate demonstrated high potency against cancer cell lines, including breast adenocarcinoma, non-small cell lung cancer, and CNS cancer (Mohareb & Gamaan, 2018).
Catalytic Applications
Ethyl 2-(1H-imidazol-2-yl)acetates serve as precursors in catalytic reactions, including the synthesis of trisubstituted imidazoles. These processes often benefit from the use of mild and effective catalysts, such as ionic liquids, under conditions that avoid harmful catalysts, react at room temperature, and yield high productivities. This is particularly important in green chemistry and the development of more sustainable chemical processes (Zang et al., 2010).
Biological Activity Studies
Compounds derived from ethyl 2-(1H-imidazol-2-yl)acetates are explored for their biological activities, including antimicrobial and antitubercular effects. Novel compounds synthesized from these precursors have been evaluated for their efficacy against various pathogens, providing insights into the development of new therapeutic agents (Vekariya et al., 2017).
Molecular Docking and Enzyme Inhibition
These derivatives are also subjects of molecular docking and enzyme inhibition studies, where their interactions with biological molecules are computationally modeled. This research aids in understanding the molecular basis of their biological activities and can guide the design of inhibitors for enzymes like glucosidases, potentially contributing to treatments for diseases like diabetes (Babar et al., 2017).
Synthesis of Complex Molecules
Furthermore, ethyl 2-(1H-imidazol-2-yl)acetates are involved in the synthesis of complex molecules with potential pharmacological applications. This includes the development of molecules with antioxidant, antimicrobial, and anti-inflammatory properties, which could lead to new therapeutic options for various conditions (Attimarad et al., 2017).
Orientations Futures
Imidazole derivatives have shown a broad range of biological activities, making them an important area of research for the development of new drugs . Future research could focus on exploring the potential applications of ethyl 2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)acetate in various therapeutic areas.
Propriétés
IUPAC Name |
ethyl 2-[1,5-bis(4-methylphenyl)imidazol-2-yl]sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2S/c1-4-25-20(24)14-26-21-22-13-19(17-9-5-15(2)6-10-17)23(21)18-11-7-16(3)8-12-18/h5-13H,4,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNCXYDWLYOLSST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC=C(N1C2=CC=C(C=C2)C)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2-phenylthiazol-4-yl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2545231.png)
![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-[bis(2-methoxyethyl)sulfamoyl]benzamide](/img/structure/B2545232.png)
![2,4-dimethoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2545234.png)


![N-(4-fluorobenzyl)-2-[(6-pyridin-3-ylpyridazin-3-yl)thio]acetamide](/img/structure/B2545239.png)
![2,5-dichloro-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)thiophene-3-carboxamide](/img/structure/B2545240.png)
![N-(4-acetylphenyl)-2-(6-benzyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2545241.png)
![3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-5-phenylcyclohex-2-en-1-one](/img/structure/B2545242.png)

![N-([2,2'-bifuran]-5-ylmethyl)cyclopropanecarboxamide](/img/structure/B2545247.png)

![1-[(2,4-dichloro-3-methylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B2545250.png)